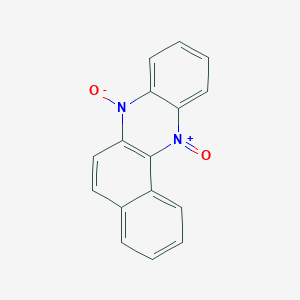
Benzo(a)phenazine, 7,12-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)phenazine, 7,12-dioxide, also known as Benz(a)anthracene-7,12-dione or B(a)P-7,12-dione, is a polycyclic aromatic hydrocarbon (PAH) that is widely distributed in the environment. It is a potent mutagen and carcinogen that has been linked to various health problems, including cancer, DNA damage, and oxidative stress.
Wirkmechanismus
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide exerts its toxic effects by forming reactive metabolites that can bind to DNA and other cellular macromolecules, leading to DNA damage, mutation, and cell death. It also generates reactive oxygen species (ROS) that can cause oxidative stress and damage to cellular membranes and proteins. The exact mechanism of action of Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide is complex and involves multiple pathways, including cytochrome P450-mediated metabolism, DNA adduct formation, and ROS generation.
Biochemische Und Physiologische Effekte
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide has been shown to induce a variety of biochemical and physiological effects, including DNA damage, mutation, and repair, oxidative stress, inflammation, and apoptosis. It has also been linked to the development of various types of cancer, including lung, liver, and skin cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide is a widely used model compound for studying PAH-induced toxicity and carcinogenesis. It is relatively easy to synthesize and has well-characterized mutagenic and carcinogenic properties. However, its use in lab experiments is limited by its toxicity and carcinogenicity, which require special precautions and safety measures. It is also a highly reactive compound that can form adducts with DNA and other cellular macromolecules, making it difficult to isolate and analyze.
Zukünftige Richtungen
There are several future directions for research on Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide. One area of interest is the development of new methods for synthesizing and purifying the compound, which could improve its yield and purity. Another area of research is the identification of new biomarkers for PAH exposure and toxicity, which could improve the detection and monitoring of PAH-related health problems. Additionally, there is a need for more studies on the mechanisms of PAH-induced toxicity and carcinogenesis, which could lead to the development of new strategies for preventing and treating PAH-related diseases.
Synthesemethoden
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide can be synthesized by the oxidation of benz(a)anthracene using various oxidizing agents, such as potassium permanganate, chromic acid, or lead tetraacetate. The yield of the reaction depends on the type of oxidizing agent used and the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to investigate the mechanisms of PAH-induced DNA damage and mutation. It has also been used to study the role of oxidative stress in PAH toxicity and to evaluate the efficacy of various antioxidants in preventing PAH-induced damage.
Eigenschaften
CAS-Nummer |
18636-88-9 |
|---|---|
Produktname |
Benzo(a)phenazine, 7,12-dioxide |
Molekularformel |
C16H10N2O2 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
7-oxidobenzo[a]phenazin-12-ium 12-oxide |
InChI |
InChI=1S/C16H10N2O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H |
InChI-Schlüssel |
GZLLXAACHUGEBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |
Andere CAS-Nummern |
18636-88-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
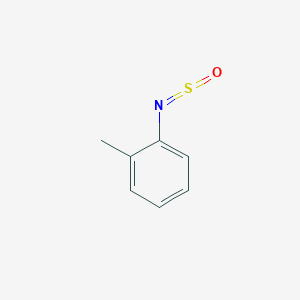
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
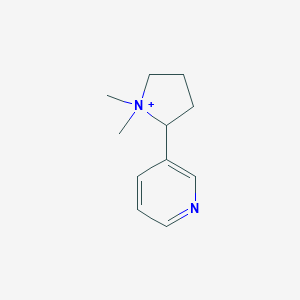
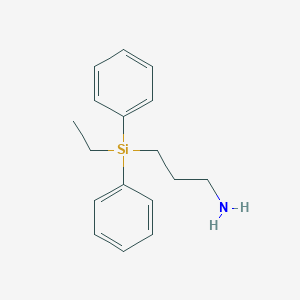

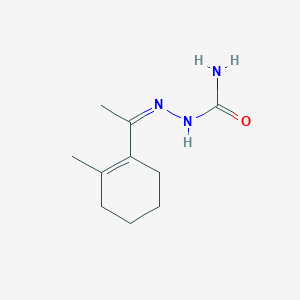

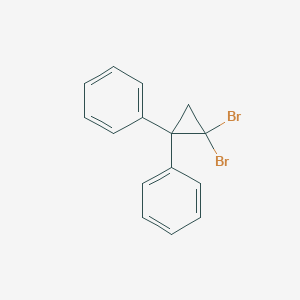
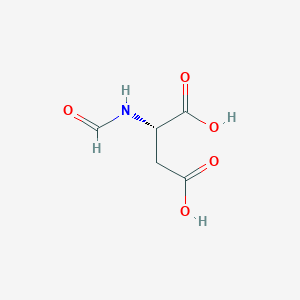
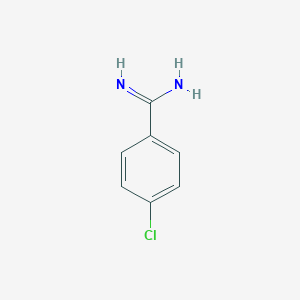
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)